molecular formula C9H9F2N5O B2404262 [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone CAS No. 2226034-17-7

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone

Cat. No.: B2404262
CAS No.: 2226034-17-7
M. Wt: 241.202
InChI Key: UWKLKBKXLUSYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone is a synthetic pyrazole-based compound for research applications. Pyrazole derivatives are a significant focus in medicinal chemistry due to their diverse biological activities and presence in compounds with various therapeutic effects . These scaffolds are found in agents with documented pharmacological properties, including antipsychotic-like activity, anticancer potential, and antifungal action, demonstrating the broad utility of this chemical class in drug discovery research . For instance, some pyrazole-carboxamide derivatives function as potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides, indicating a potential area of investigation for this compound in biochemical studies . Similarly, other pyrazole derivatives have been identified as selective inhibitors of receptor tyrosine kinases, such as the fibroblast growth factor receptor (FGFR), which are relevant targets in oncology . The distinct substitution pattern of this particular molecule, featuring difluoromethyl and a linked pyrazole moiety, may be explored for its role in modulating biological pathways and enzyme interactions. This reagent is intended for research purposes by qualified scientists in laboratory settings only.

Properties

IUPAC Name

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N5O/c1-5-3-13-15(4-5)8(17)6-2-7(12)14-16(6)9(10)11/h2-4,9H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKLKBKXLUSYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=CC(=NN2C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoromethylpyrazole Synthesis

The difluoromethylpyrazole segment is typically synthesized via cyclization reactions using 2,2-difluoroacetyl halides and α,β-unsaturated esters. A patent by [CN111362874B] details a two-step process: (1) substitution/hydrolysis of 2,2-difluoroacetyl chloride with ethyl acrylate in the presence of sodium iodide, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediates; (2) condensation/cyclization with methylhydrazine under controlled temperatures (−30°C to 80°C) to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This method reduces isomer formation to <10% through solvent optimization and catalytic distillation, achieving >75% yield after recrystallization.

4-Methylpyrazole Methanone Coupling

The methanone bridge connecting the two pyrazole rings is constructed via Friedel-Crafts acylation or nucleophilic acyl substitution. In a modified approach, 4-methylpyrazole is treated with chloroacetyl chloride in dichloromethane, followed by coupling with the difluoromethylpyrazole intermediate using triethylamine as a base. Microwave-assisted coupling (100°C, 20 min) enhances reaction efficiency, yielding 82–89% of the target compound.

Stepwise Synthesis and Optimization

Intermediate Purification Techniques

Crude products often contain regioisomeric impurities due to the electrophilic nature of difluoromethyl groups. Recrystallization from ethanol/water mixtures (3:1 v/v) increases purity from 90% to >99.5%, as demonstrated in large-scale preparations. HPLC analysis confirms the reduction of 5-(difluoromethyl) isomers to <0.5% under optimized conditions.

Catalytic Enhancements

The use of p-toluenesulfonic acid (p-TSA) in acetic acid improves cyclization kinetics by protonating carbonyl groups, accelerating enamine formation. For example, Bazgir et al. reported a three-component reaction under ultrasound irradiation (40 kHz, 60°C) that completed in 4–5 minutes with 97% yield, compared to 6 hours under conventional heating. Catalytic screening identified morpholinyl-based catalysts as optimal for minimizing side reactions during methanone bridge formation.

Multicomponent Reaction (MCR) Approaches

One-Pot Assembly

MCRs streamline synthesis by combining pyrazole formation and methanone coupling in a single step. A representative protocol involves:

  • Reacting 5-aminopyrazole with acetylacetone and 4-methylpyrazole carbaldehyde in glacial acetic acid.
  • Subjecting the mixture to ultrasonic irradiation (50°C, 30 min).
    This method achieves 89% yield by leveraging in situ enaminone generation and cyclocondensation.

Solvent and Temperature Effects

Comparative studies show that water/acetic acid (3:1) mixtures enhance regioselectivity for the 5-amino position, while DMF increases reaction rates but promotes isomerization. For industrial applications, continuous flow reactors operating at 80°C reduce residence time to 10 minutes, achieving 85% conversion.

Industrial-Scale Production

Continuous Flow Synthesis

A patent by [CN111362874B] discloses a continuous flow system for large-scale production:

  • Step 1 : 2,2-Difluoroacetyl chloride and ethyl acrylate are mixed in a microreactor (25°C, 5 min residence time).
  • Step 2 : The intermediate is hydrolyzed with NaOH (10% w/v) and directly fed into a cyclization reactor with methylhydrazine.
    This system achieves 92% yield with <2% isomers, surpassing batch reactor efficiency by 40%.

Cost and Purity Trade-offs

While MCRs reduce production costs by 30%, they require post-reaction purification via column chromatography. Stepwise synthesis, though more expensive, eliminates chromatography needs through precise recrystallization.

Catalytic and Green Chemistry Innovations

Ultrasound and Microwave Assistance

Ultrasound irradiation (20–40 kHz) reduces reaction times by 90% in MCRs, as cavitation enhances mass transfer and intermediate stability. Microwave-assisted dehydrogenation using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) converts 4,7-dihydropyrazolo[3,4-b]pyridines to aromatic derivatives in 5 minutes (yield: 94%).

Solvent-Free Conditions

Solid-state synthesis with montmorillonite K10 clay achieves 78% yield by adsorbing reactants onto acidic sites, eliminating solvent use.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield (%) Purity (%) Reference
Stepwise Synthesis 2,2-Difluoroacetyl chloride, methylhydrazine −30°C → 80°C, NaI catalyst 75 >99.5
Multicomponent (Ultrasound) 5-Aminopyrazole, acetylacetone, 4-methylpyrazole 50°C, 40 kHz, p-TSA 97 95
Continuous Flow Ethyl acrylate, methylhydrazine 80°C, 5 min residence 92 98
Solvent-Free 5-Aminopyrazole, clay catalyst 120°C, microwave 78 93

Chemical Reactions Analysis

Types of Reactions

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced methyl derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The amino and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Features
[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone Pyrazole-pyrazole methanone - 5-Amino, 2-difluoromethyl (pyrazole)
- 4-Methyl (pyrazole)
Planar pyrazole rings; lipophilic difluoromethyl
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene methanone - 3-Hydroxy (pyrazole)
- Thiophene with cyano, diamino groups
Enhanced hydrogen bonding (hydroxy, amino); polarizable thiophene
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Thiazole-pyrazole-triazole hybrid - Fluorophenyl, triazole, dihydropyrazole Non-planar fluorophenyl; rigid triazole-thiazole framework
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone (4a) Dihydropyrazole-benzodioxole methanone - Benzodioxole, furan substituents Bulky aromatic groups; dihydropyrazole flexibility

Key Observations :

  • Planarity vs. Conformational Flexibility : Unlike the near-planar thiophene-based 7a , the fluorophenyl group in compound 5 introduces perpendicular steric hindrance, reducing planarity . The target compound’s pyrazole rings likely adopt planar conformations, favoring π-π stacking in crystalline states.
  • Synthetic Routes: Analogous compounds (e.g., 7a, 4a) are synthesized via condensation reactions with benzoyl chlorides or malononitrile derivatives, suggesting the target compound may follow similar pathways with tailored reagents .

Solubility and Crystallinity :

  • Thiophene and thiazole-containing analogs (7a, 5) exhibit moderate solubility in polar solvents due to hydrogen-bonding groups (e.g., amino, hydroxy) .
  • The target compound’s difluoromethyl and methyl groups likely reduce aqueous solubility but improve lipid bilayer penetration, a trait valuable in agrochemical or pharmaceutical contexts .

Structural Characterization Methods

Crystallographic data for analogs (e.g., compound 5) were determined using single-crystal X-ray diffraction, often employing SHELX programs for refinement . NMR and UV spectroscopy, as described for Zygocaperoside (), are standard for confirming substituent patterns and purity .

Biological Activity

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by its unique structure, which includes:

  • A difluoromethyl group attached to the pyrazole ring.
  • An amino group at the 5-position of the pyrazole.
  • A methyl-substituted pyrazole moiety linked via a methanone group.

The structural formula can be represented as follows:

C9H8F2N4O\text{C}_9\text{H}_8\text{F}_2\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular functions.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)7.76Induces apoptosis
Compound BOVCAR-8 (Ovarian Cancer)9.76Inhibits proliferation

In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, pyrazole derivatives demonstrated a synergistic effect when combined with doxorubicin, enhancing cytotoxicity and promoting apoptosis in resistant cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation has been documented in various studies, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that certain pyrazole derivatives possess antimicrobial properties against a range of pathogens. The antifungal activity of compounds similar to this compound has been evaluated against phytopathogenic fungi, showcasing promising results .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components. Substitutions on the pyrazole ring significantly affect its biological activity:

SubstitutionEffect on Activity
Difluoromethyl groupEnhances potency
Amino group at 5-positionCritical for anticancer activity
Methyl group on adjacent pyrazoleModulates anti-inflammatory effects

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

  • Breast Cancer Study : A combination treatment involving a pyrazole derivative and doxorubicin resulted in a significant reduction in tumor growth in vitro and in vivo models .
  • Inflammation Model : In an experimental model of inflammation, a related pyrazole compound demonstrated potent inhibition of inflammatory markers, indicating potential therapeutic applications .
  • Antimicrobial Evaluation : Pyrazole derivatives were tested against multiple fungal strains, showing effective inhibition comparable to established antifungal agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or via multi-step functionalization of pre-formed pyrazole cores. For example, substituted pyrazoles are often synthesized using Vilsmeier-Haack reactions for difluoromethylation or nucleophilic substitution for amino group introduction . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : The difluoromethyl group (-CF2H) shows characteristic splitting patterns (e.g., doublet of triplets) in 1H NMR (~δ 5.5–6.5 ppm) and 19F NMR (~δ -120 to -130 ppm). Pyrazole ring protons appear as distinct singlets or doublets (δ 6.5–8.5 ppm) .
  • IR : Stretching vibrations for C=O (methanone, ~1680–1720 cm⁻¹) and N-H (amine, ~3300–3500 cm⁻¹) confirm functional groups.
  • MS : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ at m/z ~280–300) and fragmentation patterns .

Q. What strategies are recommended for assessing the compound’s stability under various storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products via HPLC or TLC. Pyrazole derivatives with electron-withdrawing groups (e.g., difluoromethyl) generally exhibit enhanced thermal stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in this compound?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and torsion angles. For pyrazole-based methanones, the carbonyl group often adopts a planar geometry, while the difluoromethyl group may exhibit rotational disorder. SHELX programs (e.g., SHELXL) are standard for refinement, with R-factor convergence < 5% . Example: A related pyrazolone methanone (C20H13ClN2O2S) crystallized in monoclinic P21/c with Z=4, β=91.56°, and a=6.0686 Å .

Q. How should researchers design experiments to evaluate the compound’s bioactivity against microbial or enzymatic targets?

  • Methodology :

  • Antimicrobial Assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) assays (2–256 µg/mL) .
  • Enzyme Inhibition : Use fluorescence-based or colorimetric assays (e.g., IC50 determination for kinase or protease targets). For pyrazole derivatives, competitive inhibition is common due to structural mimicry of ATP-binding sites .
  • Data Validation : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate measurements to ensure reproducibility.

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties or binding affinities?

  • Methodology :

  • ADME Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), solubility, and CYP450 interactions. The difluoromethyl group may enhance metabolic stability by reducing oxidative degradation .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Pyrazole rings often form π-π stacking with aromatic residues (e.g., Phe in active sites) .

Q. How can researchers address contradictory results in biological activity data (e.g., high in vitro vs. low in vivo efficacy)?

  • Methodology :

  • Dose-Response Refinement : Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Orthogonal Assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding kinetics or zebrafish models for preliminary in vivo toxicity .
  • Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may influence in vivo outcomes .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response or SAR (structure-activity relationship) data?

  • Methodology :

  • Nonlinear Regression : Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. response, variable slope). Report EC50/IC50 with 95% confidence intervals.
  • QSAR Modeling : Apply partial least squares (PLS) or machine learning (Random Forest) to correlate substituent properties (e.g., Hammett σ, LogP) with activity. Fluorine substituents often enhance potency via hydrophobic interactions .

Q. How can researchers distinguish between crystallographic disorder and genuine structural polymorphism in this compound?

  • Methodology : Compare multiple crystal batches using PXRD (powder X-ray diffraction). For SHELX-refined structures, analyze residual electron density maps to identify disordered regions. Polymorphs exhibit distinct unit cell parameters (e.g., a=6.07 Å vs. a=6.15 Å), while disorder is resolved via split-site modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.